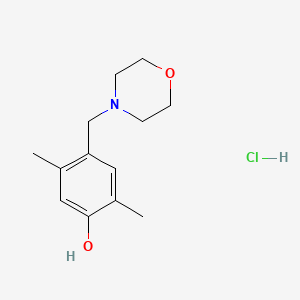
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride
説明
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, also known as DMMPH or K252a, is a synthetic compound. It has been extensively studied for its potential applications in various fields of research and industry. The empirical formula is C13H19NO2 · HCl · H2O, and the molecular weight is 275.77 . It is a precursor to “Ozalid” dyes .
Physical and Chemical Properties Analysis
The melting point of this compound is 188-192 °C (lit.) . Other physical and chemical properties are not available from the search results.科学的研究の応用
Morpholine Derivatives in Catalysis and Synthesis
Morpholine derivatives, including those similar to 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride, have been extensively utilized in organic synthesis and catalysis. For example, morpholine-based ligands have been synthesized and applied in complexation with metals like palladium(II) and mercury(II), demonstrating their utility in forming complexes with potential catalytic activities (Singh et al., 2000). Such complexes are instrumental in a variety of chemical transformations, highlighting the role of morpholine derivatives in facilitating novel synthetic routes and catalytic processes.
Pharmaceutical and Biological Research
In the realm of pharmaceutical sciences, morpholine and its derivatives have been investigated for their biological activities and potential therapeutic applications. Morpholine motifs are recognized for their importance in pharmacology, with derivatives being synthesized and evaluated for their antiproliferative activities against various cancer cell lines. This underscores the potential of morpholine derivatives, including compounds like this compound, in contributing to the development of new therapeutic agents (Chatterjee et al., 2021).
Environmental and Material Sciences
The versatility of morpholine derivatives extends to environmental and material sciences, where these compounds are explored for various applications. For instance, morpholine-based Schiff-base ligands have been used to synthesize zinc(II) complexes, which exhibit catalytic activities relevant to bio-mimetic and environmental applications. Such studies illustrate the potential of morpholine derivatives in contributing to the development of new materials and catalysts for environmental sustainability (Chakraborty et al., 2014).
生化学分析
Biochemical Properties
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The phenol group in the compound can form hydrogen bonds with amino acid residues in proteins, facilitating enzyme-substrate interactions. Additionally, the morpholinomethyl group can interact with nucleophilic sites on enzymes, potentially inhibiting or activating their catalytic functions. Studies have shown that this compound can inhibit certain oxidoreductases and hydrolases, affecting metabolic pathways and cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO). By modulating the activity of enzymes involved in ROS and NO production, this compound can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate antioxidant defense genes and downregulate pro-inflammatory cytokines in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby affecting drug metabolism and detoxification processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxification enzymes and changes in metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified a threshold dose above which the adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by phase I and phase II enzymes, including cytochrome P450s and conjugating enzymes like glutathione S-transferases. The compound can affect metabolic flux by altering the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, it can influence the levels of various metabolites, such as glucose, lactate, and ATP.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, it can bind to intracellular proteins and accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria. This localization can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it can be directed to the mitochondria by mitochondrial targeting sequences, where it can modulate mitochondrial function and oxidative stress responses. Additionally, its localization in the endoplasmic reticulum can influence protein folding and secretion .
特性
IUPAC Name |
2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-8-13(15)11(2)7-12(10)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGUYDSHQWRANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067778 | |
| Record name | 4-(Morpholinomethyl)-2,5-xylenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33625-43-3 | |
| Record name | Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33625-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033625433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Morpholinomethyl)-2,5-xylenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholinomethyl)-2,5-xylenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




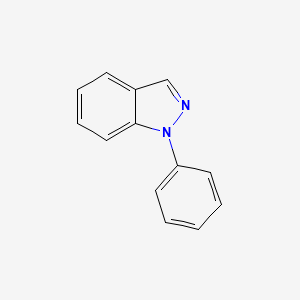

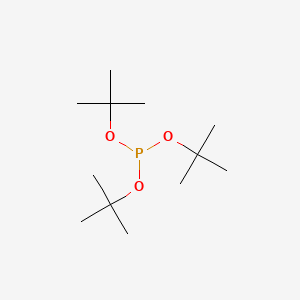
![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1606375.png)
![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1606376.png)
![6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B1606377.png)
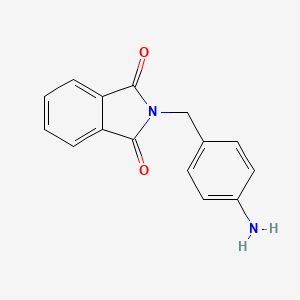
![N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B1606380.png)

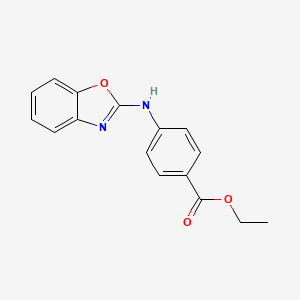
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B1606387.png)
